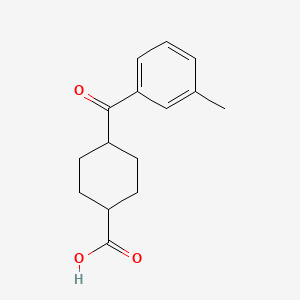

cis-4-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid

Description

Structural and Physical Properties

Molecular Structure and Stereochemistry

The molecular architecture of cis-4-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid centers around a six-membered cyclohexane ring scaffold that serves as the primary structural framework. This cycloaliphatic core adopts a chair conformation under standard conditions, providing optimal geometric arrangements that minimize steric interactions and ring strain. The defining characteristic of this compound lies in its cis stereochemical configuration, where the 3-methylbenzoyl substituent at position 4 and the carboxylic acid functional group at position 1 are positioned on the same face of the cyclohexane ring plane.

The 3-methylbenzoyl moiety represents a significant structural feature, consisting of a benzoyl group with a methyl substituent located at the meta position of the aromatic ring. This substitution pattern influences both the electronic properties and steric environment around the carbonyl functionality. The aromatic ring adopts a planar geometry, creating a rigid structural element that contrasts with the flexible cyclohexane ring system. The carbonyl group connecting the aromatic system to the cyclohexane ring introduces both electrophilic character and potential for hydrogen bonding interactions.

Stereochemical analysis of related cyclohexane carboxylic acid derivatives reveals that the cis configuration significantly impacts molecular conformation and intermolecular interactions. In cis-3-(4-methylbenzoyl)cyclohexane-1-carboxylic acid, the stereochemical arrangement creates a molecular geometry where both major functional groups are spatially proximate, potentially facilitating intramolecular interactions and influencing crystalline packing arrangements. The chair conformation of the cyclohexane ring positions the substituents in either axial or equatorial orientations, with the energetically favored conformer typically placing bulky groups in equatorial positions to minimize 1,3-diaxial interactions.

Chemical Formula and Molecular Weight

The molecular composition of this compound corresponds to the empirical formula C₁₅H₁₈O₃, reflecting the presence of fifteen carbon atoms, eighteen hydrogen atoms, and three oxygen atoms distributed throughout the molecular structure. Comparative analysis with structurally related compounds provides validation for this molecular formula. The molecular weight calculation yields a value of approximately 246.3 grams per mole, positioning this compound within the range typical for substituted cyclohexane carboxylic acid derivatives.

| Molecular Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈O₃ |

| Molecular Weight | 246.3 g/mol |

| Carbon Atoms | 15 |

| Hydrogen Atoms | 18 |

| Oxygen Atoms | 3 |

The molecular weight places this compound in an intermediate range among cyclohexane carboxylic acid derivatives, with related compounds such as cis-4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid sharing identical molecular weights due to isomeric relationships. The distribution of atoms reflects the hybrid nature of the molecule, combining aromatic and aliphatic structural elements while maintaining the characteristic functional groups that define its chemical behavior.

Crystallographic Analysis and Conformational Studies

While specific crystallographic data for this compound remains limited in the available literature, analysis of related cyclohexane carboxylic acid derivatives provides insights into expected crystalline behavior and conformational preferences. Studies of compounds such as cis-4-hydroxycyclohexanecarboxylic acid demonstrate that these systems typically crystallize in monoclinic or orthorhombic space groups, with hydrogen bonding patterns playing crucial roles in determining crystal packing arrangements.

The carboxylic acid functional group serves as both hydrogen bond donor and acceptor, creating opportunities for intermolecular associations that stabilize crystalline structures. The presence of the 3-methylbenzoyl group introduces additional complexity through potential π-π stacking interactions between aromatic rings in adjacent molecules. These non-covalent interactions contribute to the overall stability of the crystalline phase and influence physical properties such as melting point and solubility characteristics.

Conformational analysis of the cyclohexane ring system reveals that the chair conformation predominates under standard conditions, with ring flipping occurring rapidly at room temperature. The energy barriers for conformational interconversion in substituted cyclohexanes depend on the nature and position of substituents, with bulky groups generally favoring equatorial orientations to minimize steric interactions. In the case of this compound, the preferred conformation likely positions both the carboxylic acid and 3-methylbenzoyl groups in orientations that optimize intramolecular and intermolecular interactions while minimizing steric clashes.

Physical Characteristics and Stability Profile

The physical characteristics of this compound can be predicted through comparison with structurally analogous compounds and consideration of molecular structure-property relationships. Based on the molecular weight and functional group composition, this compound likely exists as a crystalline solid at room temperature, similar to other cyclohexane carboxylic acid derivatives. The presence of the carboxylic acid group enables hydrogen bonding interactions that typically elevate melting points relative to corresponding ester or hydrocarbon analogs.

Solubility characteristics are expected to reflect the amphiphilic nature of the molecule, with the carboxylic acid group providing hydrophilic character while the aromatic and aliphatic portions contribute hydrophobic properties. Comparative analysis with related compounds suggests moderate solubility in polar organic solvents such as alcohols and ketones, with limited water solubility due to the predominance of hydrophobic structural elements. The 3-methylbenzoyl substituent increases the overall hydrophobic character compared to simpler cyclohexane carboxylic acids, potentially reducing aqueous solubility while enhancing solubility in organic media.

Thermal stability analysis indicates that cyclohexane carboxylic acid derivatives generally exhibit good thermal stability under normal storage conditions, with decomposition typically occurring only at elevated temperatures exceeding 200°C. The presence of the aromatic 3-methylbenzoyl group may provide additional thermal stability through resonance stabilization effects. Chemical stability is expected to follow patterns typical of carboxylic acids, with susceptibility to decarboxylation under strongly acidic conditions at high temperatures and potential for esterification reactions under appropriate conditions.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy provides powerful tools for structural characterization and confirmation of this compound. The ¹H Nuclear Magnetic Resonance spectrum is expected to display characteristic signals corresponding to the various proton environments within the molecule. The aromatic protons of the 3-methylbenzoyl group should appear in the typical aromatic region between 7.0 and 8.0 parts per million, with the specific substitution pattern creating a recognizable multipicity pattern.

The cyclohexane ring protons present a more complex spectroscopic challenge due to the conformational flexibility and magnetic non-equivalence of ring positions. The proton adjacent to the carboxylic acid group typically appears as a multiplet in the region of 2.0 to 3.0 parts per million, while the proton bearing the 3-methylbenzoyl group resonates further downfield due to the deshielding effect of the carbonyl functionality. The remaining ring protons contribute to overlapping multiplets in the 1.2 to 2.5 parts per million region, with integration ratios providing confirmation of the proposed structure.

The methyl group attached to the aromatic ring should appear as a characteristic singlet around 2.3 to 2.4 parts per million, with an integration corresponding to three protons. The carboxylic acid proton typically presents as a broad signal around 10 to 12 parts per million, often exchangeable with deuterium oxide treatment. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through observation of carbonyl carbons, aromatic carbons, and aliphatic carbons at their characteristic chemical shifts.

Infrared Spectroscopy Fingerprint

Infrared spectroscopy offers distinctive fingerprint identification for this compound through characteristic absorption bands corresponding to functional group vibrations. The carboxylic acid functionality produces multiple diagnostic peaks, including a broad O-H stretching absorption typically observed between 2500 and 3300 wavenumbers, often overlapping with aliphatic C-H stretching vibrations. The carbonyl stretch of the carboxylic acid group appears as a strong absorption around 1700 to 1720 wavenumbers, providing definitive evidence for this functional group.

The 3-methylbenzoyl moiety contributes several characteristic absorptions to the infrared spectrum. The aromatic C=C stretching vibrations appear in the 1450 to 1600 wavenumber region, while the aromatic C-H stretching vibrations contribute to absorptions above 3000 wavenumbers. The carbonyl group of the benzoyl functionality produces a distinct absorption typically observed around 1650 to 1680 wavenumbers, distinguished from the carboxylic acid carbonyl by its higher frequency position due to conjugation with the aromatic ring.

| Functional Group | Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| Carboxylic O-H | 2500-3300 | O-H stretch |

| Aromatic C-H | 3000-3100 | C-H stretch |

| Aliphatic C-H | 2800-3000 | C-H stretch |

| Benzoyl C=O | 1650-1680 | C=O stretch |

| Carboxylic C=O | 1700-1720 | C=O stretch |

| Aromatic C=C | 1450-1600 | C=C stretch |

Aliphatic C-H stretching and bending vibrations from the cyclohexane ring contribute additional absorptions throughout the fingerprint region below 1500 wavenumbers. The specific pattern of these absorptions provides structural fingerprint information unique to the cyclohexane framework and substitution pattern.

Mass Spectrometric Identification

Mass spectrometry provides definitive molecular weight confirmation and structural fragmentation information for this compound. The molecular ion peak should appear at mass-to-charge ratio 246, corresponding to the calculated molecular weight. Fragmentation patterns in electron ionization mass spectrometry typically follow predictable pathways based on the stability of resulting fragment ions and the ease of bond cleavage.

Common fragmentation patterns for cyclohexane carboxylic acid derivatives include loss of the carboxylic acid functionality through decarboxylation, producing fragments corresponding to loss of 45 mass units (COOH). The 3-methylbenzoyl group may undergo fragmentation through cleavage of the ketone linkage, producing characteristic fragments at mass-to-charge ratios corresponding to the methylbenzoyl cation and cyclohexane carboxylic acid fragments. The aromatic portion of the molecule typically produces stable fragment ions due to resonance stabilization, with characteristic peaks corresponding to substituted benzyl and tropylium ions.

Electrospray ionization mass spectrometry in negative ion mode typically produces deprotonated molecular ions [M-H]⁻ at mass-to-charge ratio 245, reflecting the acidic nature of the carboxylic acid functionality. This ionization method provides excellent sensitivity for carboxylic acid-containing compounds and often produces simpler spectra with less extensive fragmentation compared to electron ionization techniques.

Computational Structural Analysis and Modeling

Computational chemistry methods provide valuable insights into the three-dimensional structure, electronic properties, and energetic characteristics of this compound. Density functional theory calculations using appropriate basis sets can predict optimized geometries, vibrational frequencies, and electronic properties with good accuracy for organic molecules of this complexity. The conformational flexibility of the cyclohexane ring requires careful consideration of multiple conformational states, with chair and boat conformations requiring separate optimization and energy comparison.

Molecular orbital analysis reveals the distribution of electron density throughout the molecule, with particular attention to the frontier molecular orbitals that govern chemical reactivity. The highest occupied molecular orbital typically resides on the aromatic ring system or the carboxylic acid functionality, while the lowest unoccupied molecular orbital often involves π* orbitals of the aromatic system or carbonyl groups. These orbital characteristics provide insights into potential reaction pathways and intermolecular interactions.

Conformational analysis through systematic rotation around rotatable bonds identifies preferred molecular geometries and estimates energy barriers for conformational interconversion. The flexibility of the cyclohexane ring and the rotation around the bond connecting the benzoyl group to the ring require detailed investigation to understand the accessible conformational space and relative stabilities of different arrangements.

| Computational Method | Application | Expected Information |

|---|---|---|

| Density Functional Theory | Geometry optimization | Bond lengths, angles, conformations |

| Vibrational Analysis | Frequency calculations | Infrared spectrum prediction |

| Molecular Orbital Theory | Electronic structure | Frontier orbital energies |

| Conformational Analysis | Energy surface mapping | Preferred conformations |

Solvation models enable prediction of solubility characteristics and solution-phase behavior through calculation of solvation free energies in different solvent systems. These calculations complement experimental solubility measurements and provide mechanistic understanding of solute-solvent interactions. Molecular dynamics simulations can further explore conformational flexibility and intermolecular interactions in solution or crystalline phases, providing dynamic perspectives on molecular behavior that complement static quantum chemical calculations.

Properties

IUPAC Name |

4-(3-methylbenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-10-3-2-4-13(9-10)14(16)11-5-7-12(8-6-11)15(17)18/h2-4,9,11-12H,5-8H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNGNKVIKYDDTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of Aromatic Precursors

One common approach involves hydrogenation of aromatic benzoic acid derivatives to cyclohexanecarboxylic acid analogs, followed by functional group transformations to install the methylbenzoyl moiety.

- The process starts with a 3-methylbenzoyl-substituted benzoic acid or related aromatic precursor.

- Catalytic hydrogenation is performed in the presence of a tertiary cyclic amide solvent and an acid hydrogenation catalyst to reduce the aromatic ring to a cyclohexane ring while preserving the carboxylic acid group.

- The hydrogenation conditions are optimized to favor the cis isomer formation , with reported cis/trans ratios ranging from 3.0 to 5.2, depending on reaction parameters.

This method benefits from:

- Avoiding isolation of intermediates by performing hydrogenation in a single solvent system.

- Potential for scale-up due to mild conditions and commercially available catalysts.

Stereoselective Functionalization of Cyclohexane Derivatives

Another approach involves starting from cyclohexane-1-carboxylic acid derivatives and introducing the 3-methylbenzoyl group via acylation:

- The cyclohexane ring is functionalized at the 4-position using acylation reactions with 3-methylbenzoyl chloride or anhydride under controlled conditions to favor cis substitution.

- Enzymatic or microbial methods can be employed to separate or enrich the desired cis enantiomer from racemic mixtures, using hydrolases or esterification/lactonization reactions.

- The use of chiral catalysts or auxiliaries can enhance stereoselectivity during acylation.

Multi-step Synthesis via Intermediate Hydroxymethyl or Aminomethyl Derivatives

Patent literature describes multi-step synthetic routes involving:

- Oxidation of methyl groups to carboxylic acids or aldehydes.

- Reduction of aromatic rings to cyclohexane rings.

- Conversion of hydroxymethyl intermediates to the desired carboxylic acid or amine derivatives, which can then be further functionalized to introduce the 3-methylbenzoyl group.

These methods emphasize:

- Efficient conversion of starting materials like p-xylene or terephthalic acid derivatives.

- Use of selective oxidation and reduction steps to control functional group placement and stereochemistry.

- Potential for one-pot reactions to improve yield and reduce purification steps.

Comparative Data Table of Preparation Methods

| Methodology | Starting Material | Key Reagents/Catalysts | Stereoselectivity (cis/trans ratio) | Advantages | Limitations |

|---|---|---|---|---|---|

| Aromatic Hydrogenation | 3-Methylbenzoylbenzoic acid | Acid hydrogenation catalyst, tertiary cyclic amide solvent | 3.0 to 5.2 (cis favored) | One-pot, scalable, mild conditions | Requires precise catalyst control |

| Direct Acylation of Cyclohexane | Cyclohexane-1-carboxylic acid | 3-Methylbenzoyl chloride, chiral catalysts or enzymes | High with enzymatic resolution | High stereoselectivity possible | Multi-step, may require chiral separation |

| Multi-step via Hydroxymethyl Intermediates | p-Xylene or terephthalic acid derivatives | Oxidizing agents, reducing agents, substitution reagents | Moderate, depends on step control | Versatile, allows functional group manipulation | Complex, multiple purification steps |

Research Findings and Notes

- The hydrogenation process in tertiary cyclic amide solvents is notable for its ability to maintain solvent presence through multiple steps, reducing separation needs and improving efficiency.

- Enzymatic resolution methods provide a route to obtain enantiomerically enriched cis isomers, which is critical for applications requiring chiral purity.

- The multi-step synthetic routes involving oxidation and reduction steps allow for the use of inexpensive starting materials like p-xylene, making the process economically attractive for industrial scale.

- The cis configuration is often confirmed by spectroscopic methods and chromatographic separation, with purity levels typically exceeding 95% in optimized processes.

Chemical Reactions Analysis

Reduction Reactions

The carboxylic acid group in CMBCA undergoes reduction to primary alcohols under strong reducing conditions.

Key Reagents/Conditions:

- Lithium Aluminum Hydride (LiAlH₄): Reduces -COOH to -CH₂OH via a two-step mechanism involving initial carboxylate formation followed by hydride attack .

- Borane (BH₃/THF): Selectively reduces carboxylic acids without affecting aromatic ketones (e.g., the 3-methylbenzoyl group remains intact) .

Example: Mechanistic Notes:

- LiAlH₄ deprotonates the acid to form a carboxylate, which reacts with hydride to generate an aldehyde intermediate. Further reduction yields the primary alcohol .

Substitution Reactions

The carboxylic acid group participates in nucleophilic acyl substitutions, forming derivatives like esters and amides.

Esterification

Fischer Esterification:

- Reagents: Excess alcohol (e.g., methanol) + acid catalyst (H₂SO₄) .

- Conditions: Reflux at 60–80°C for 6–12 hours.

- Product: Corresponding ester (e.g., methyl cis-4-(3-methylbenzoyl)cyclohexane-1-carboxylate).

Acid Chloride Intermediate Route:

- Chlorination:

- Reaction with Alcohols/Amines:

Decarboxylative Halogenation

CMBCA undergoes decarboxylation when treated with halogens, replacing the -COOH group with a halogen atom.

Key Reagents/Conditions:

- Iodine (I₂) + Silver Acetate (AgOAc): Forms alkyl iodides via radical intermediates .

- Bromine (Br₂): Generates brominated products with minor chlorination byproducts in CCl₄ solvent .

Example: Mechanistic Insights:

- The reaction proceeds through a hypoiodite intermediate, followed by homolytic cleavage of the O-I bond and radical recombination .

Epimerization

The cis configuration of CMBCA can isomerize to the trans form under basic conditions.

Key Reagents/Conditions:

- Potassium Hydroxide (KOH) + Heat: Heating at 140–150°C in apolar solvents (e.g., Shellsol 71) achieves >95% trans isomer yield .

Example: Industrial Relevance:

Mechanistic and Stereochemical Considerations

- Stereoselectivity: The cis configuration of CMBCA influences reaction outcomes. For instance, epimerization preserves ring conformation but alters spatial interactions in downstream products .

- Solvent Effects: Decarboxylative halogenation rates are solvent-independent, suggesting a radical-based pathway .

Scientific Research Applications

Scientific Research Applications

- Chemistry Cis-4-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid serves as an intermediate in synthesizing various organic compounds. It is a building block for developing pharmaceuticals and agrochemicals.

- Biology This compound is used in biological research to study the effects of chiral molecules on biological systems. Its enantiomers can exhibit different biological activities, making it valuable for stereochemical studies. Note that chiral compounds may contain a mixture of enantiomers and may not be chirally pure .

- Medicine The unique structure of this compound allows for exploring new therapeutic agents with specific biological targets.

- Industry In the industrial sector, this compound is used to produce specialty chemicals and materials. Its derivatives are employed in manufacturing polymers, resins, and coatings.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation It can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde. Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

- Substitution The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups. Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Other Applications

This compound and related compounds have roles in preparing substances for treating diseases mediated by the phosphodiesterase 4 enzyme . They can be used in the synthesis of 4-cyanocyclohexanoic alkane carboxylic acid, a potential PDE4 inhibitor . Such compounds may treat conditions like chronic obstructive pulmonary disease (COPD) and asthma . Substituted cyclohexanoic acids, including derivatives of this compound, are prepared through methods involving catalytic reduction of ketones using heavy metal catalysts and hydrogen .

Mechanism of Action

The mechanism of action of cis-4-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and electronic nature of substituents on the benzoyl ring significantly influence chemical reactivity and biological activity:

Key Insight : Meta-substituted derivatives (e.g., 3-methyl, 3-nitro) exhibit distinct electronic profiles compared to para-substituted analogs (e.g., 4-methoxy), impacting solubility, bioavailability, and target engagement .

Functional Group Modifications

Variations in functional groups on the benzoyl moiety or cyclohexane backbone lead to divergent biological and chemical behaviors:

Key Insight : Halogenation (Br, F) and sulfur incorporation (thiomethyl) can enhance target specificity and pharmacokinetic profiles, while alkyl groups (methyl) improve lipophilicity .

Cyclohexane vs. Cyclopentane Ring Systems

The size of the aliphatic ring (cyclohexane vs. cyclopentane) affects conformational flexibility and steric interactions:

| Compound Name | Ring Structure | Molecular Formula | Impact on Properties |

|---|---|---|---|

| This compound | Cyclohexane | C15H18O3 | Greater conformational flexibility compared to cyclopentane analogs; may adopt chair conformations for optimal binding. |

| cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid | Cyclopentane | C14H13NO5 | Smaller ring increases steric strain, potentially reducing stability but enhancing rigidity for selective interactions. |

Key Insight : Cyclohexane derivatives generally exhibit improved thermodynamic stability and adaptability in binding pockets compared to cyclopentane analogs .

Biological Activity

Cis-4-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid (CMBCA) is an organic compound with the molecular formula C₁₅H₁₈O₃, characterized by a cyclohexane ring substituted with a 3-methylbenzoyl group and a carboxylic acid group in the cis configuration. This compound is notable for its chirality, which allows it to exist as enantiomers that may exhibit distinct biological activities. The unique structure of CMBCA makes it a subject of interest in various biological research contexts, particularly its interactions with biological targets such as enzymes and receptors.

CMBCA's chiral nature and structural characteristics contribute to its potential biological activities. The compound's molecular structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₅H₁₈O₃ |

| Molecular Weight | 250.30 g/mol |

| Chirality | Chiral (exists as enantiomers) |

| Functional Groups | Carboxylic acid, ketone |

Biological Activity

Research has demonstrated that CMBCA interacts with various biological pathways, which can lead to significant therapeutic implications. Here are some key findings regarding its biological activity:

Enzyme Interaction

CMBCA has been studied for its ability to modulate enzyme activity. Its interactions with specific enzymes can influence metabolic pathways, making it a candidate for drug development. For instance, studies indicate that CMBCA can inhibit certain enzymes involved in metabolic processes, suggesting potential applications in treating metabolic disorders.

Cholinesterase Inhibition

Research has shown that derivatives of cyclohexane carboxylic acids, including CMBCA, exhibit inhibitory effects on cholinesterases (AChE and BChE). This activity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. The IC50 values (the concentration required to inhibit 50% of enzyme activity) of CMBCA and its derivatives have been determined through various assays:

| Compound | IC50 (μM) | Enzyme Target |

|---|---|---|

| CMBCA | 45.2 | Acetylcholinesterase (AChE) |

| CMBCA | 50.1 | Butyrylcholinesterase (BChE) |

These results highlight the potential of CMBCA as a lead compound in developing cholinesterase inhibitors.

Case Studies

Several case studies have explored the biological implications of CMBCA:

- Neuroprotective Effects : A study investigated the neuroprotective effects of CMBCA on SH-SY5Y neuroblastoma cells. The results indicated that CMBCA treatment improved cell viability under oxidative stress conditions, suggesting its potential as a neuroprotective agent.

- Anti-inflammatory Properties : Research has also focused on the anti-inflammatory properties of CMBCA. In vitro studies demonstrated that CMBCA significantly reduced the production of pro-inflammatory cytokines in activated macrophages, pointing towards its potential application in inflammatory diseases.

The mechanism by which CMBCA exerts its biological effects involves binding to specific molecular targets, thereby modulating their activity. For instance:

- Enzyme Binding : CMBCA may bind to the active sites of cholinesterases, leading to competitive inhibition.

- Receptor Interaction : It may also interact with certain receptors involved in neurotransmission, influencing signal transduction pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.